

Application Notes & Protocols: Preparation of Copper-Silver Paste for Printed Electronics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: copper;silver

Cat. No.: B14280266

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of copper-silver (Cu@Ag) core-shell nanoparticle pastes for printed electronics. This technology offers a cost-effective alternative to pure silver pastes while maintaining high conductivity and improved oxidation resistance, making it a promising material for applications in flexible electronics, solar cells, and wearable devices.

Introduction

Copper is an attractive material for conductive inks due to its high conductivity and low cost.^[1] ^[2]^[3]^[4] However, its susceptibility to oxidation, which forms insulating copper oxide layers, has been a significant challenge for its widespread adoption in printed electronics.^[1]^[2]^[5] A common strategy to overcome this limitation is to coat copper nanoparticles with a thin layer of silver, creating a core-shell structure (Cu@Ag).^[6]^[7] The silver shell protects the copper core from oxidation and facilitates low-temperature sintering, a crucial requirement for use with flexible polymer substrates.^[1]

This document outlines the synthesis of Cu@Ag core-shell nanoparticles, the formulation of a screen-printable conductive paste, and the subsequent sintering process to achieve highly conductive patterns.

Experimental Protocols

Synthesis of Copper Nanoparticles (Core)

This protocol describes the chemical reduction method for synthesizing copper nanoparticles which will serve as the core for the Cu@Ag nanoparticles.

Materials:

- Copper (II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$) (80%)
- Gum arabic
- Deionized water

Equipment:

- Magnetic stirrer with heating plate
- High-speed disperser
- Centrifuge (capable of 12,000 rpm)
- Beakers and flasks

Procedure:

- Dissolve 0.6 g of gum arabic and 0.3 g of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ in 25 mL of deionized water with stirring until fully dissolved.[8]
- Heat the mixture to 70°C while stirring with a magnetic stirrer for 10 minutes.[8]
- Add 2.6 g of 80% hydrazine hydrate solution to the mixture.[8]
- Immediately use a high-speed disperser to stir the mixture for 1 hour. A purple-red colloid, indicating the formation of copper nanoparticles, should be observed.[8]
- After the reaction, centrifuge the resulting nano-copper sol at 12,000 rpm to separate the nanoparticles.[8]

Synthesis of Copper-Silver (Cu@Ag) Core-Shell Nanoparticles

This protocol details the coating of the synthesized copper nanoparticles with a silver shell via a self-catalytic reaction.

Materials:

- Copper nanoparticles (from Protocol 2.1)
- Silver nitrate (AgNO_3)
- Ethanol
- Acetone
- Deionized water

Equipment:

- High-speed stirrer
- Centrifuge (capable of 12,000 rpm)
- Vacuum drying oven

Procedure:

- Disperse the prepared copper nanoparticles in a suitable solvent.
- Add a solution of AgNO_3 in deionized water dropwise to the copper nanoparticle dispersion while stirring at high speed. The color of the mixture will change from reddish to dark grey, indicating the formation of the silver shell.[9]
- Continue stirring the mixture at room temperature for 20 hours at high speed.[8]
- After the reaction, centrifuge the dispersion at 12,000 rpm to collect the Cu@Ag nanoparticles.[8]

- Wash the precipitate sequentially with ethanol and acetone three times to remove any unreacted precursors and byproducts.[8]
- Dry the resulting Cu@Ag powder in a vacuum drying oven at 40°C for 12 hours.[8]

Formulation of the Copper-Silver Conductive Paste

This protocol describes the formulation of a screen-printable conductive paste using the synthesized Cu@Ag nanoparticles.

Materials:

- Cu@Ag core-shell nanoparticles (from Protocol 2.2)
- Glycerol
- Ethylene glycol
- Diethylene glycol
- Dispersant (e.g., Predox D-364)
- Surfactant (e.g., Surfynol 465)
- Defoamer (e.g., BYK-028)
- Deionized water

Equipment:

- High-energy ball mill
- Viscometer

Procedure:

- Combine the synthesized Cu@Ag nanoparticles with a mixture of organic solvents such as glycerol, ethylene glycol, and diethylene glycol.[9][10]

- Add the necessary additives, including a dispersant, surfactant, and defoamer, to the mixture. A typical formulation might include 0.5 wt% dispersant, 3 wt% glycerol, 0.3 wt% surfactant, and 0.1 wt% defoamer, with the Cu@Ag nanoparticles constituting a specific weight percentage (e.g., 10 wt% or 60 wt%) of the final ink.[8][9]
- Use a high-energy ball mill to thoroughly mix and disperse the components, resulting in a homogeneous conductive paste.[8]
- Characterize the rheological properties of the paste, such as viscosity, to ensure its suitability for the intended printing method (e.g., screen printing).

Data Presentation

The following tables summarize key quantitative data from various studies on the preparation and performance of copper-silver pastes.

Table 1: Synthesis Parameters for Cu@Ag Nanoparticles

Parameter	Value	Reference
Core Material	Copper (Cu)	[8][9]
Shell Material	Silver (Ag)	[8][9]
Copper Precursor	Copper (II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)	[8]
Silver Precursor	Silver nitrate (AgNO_3)	[9]
Reducing Agent	Hydrazine hydrate, L-ascorbic acid	[8][9]
Stabilizer/Dispersant	Gum arabic, Polyvinylpyrrolidone (PVP-K30)	[8][9]
Reaction Temperature (Cu core)	70°C	[8]
Reaction Temperature (Ag shell)	Room Temperature	[8]
Particle Size	~100 nm	[9][10][11]

Table 2: Conductive Paste Formulation

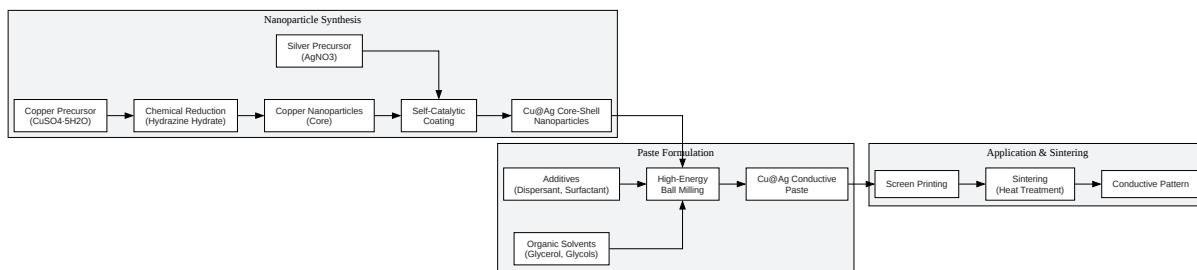
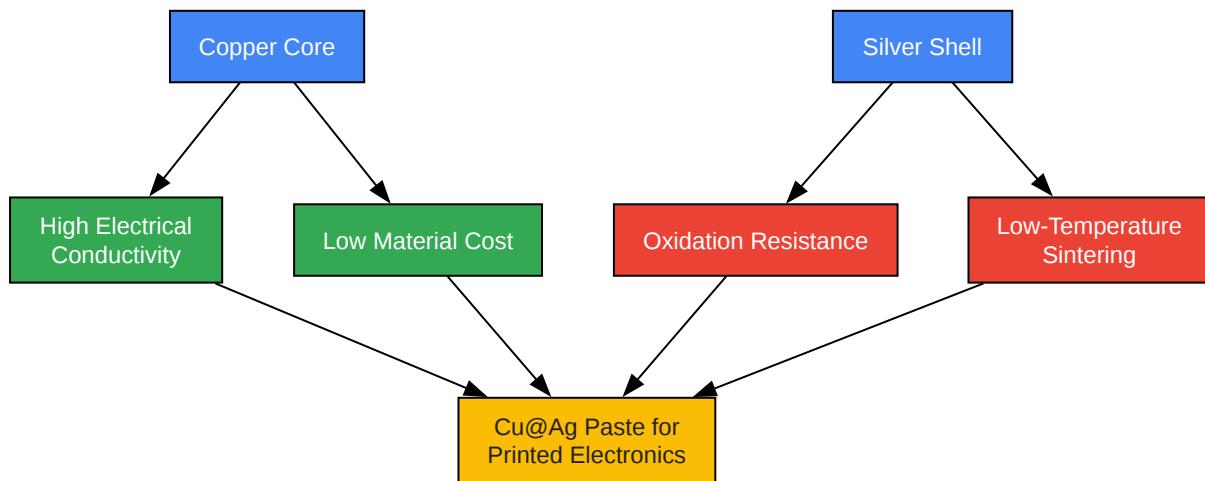

Component	Purpose	Weight Percentage	Reference
Cu@Ag Nanoparticles	Conductive Filler	10 - 60 wt%	[8][9]
Glycerol	Solvent/Viscosity Modifier	3 wt%	[8]
Ethylene Glycol	Solvent	Variable	[9][10]
Diethylene Glycol	Solvent	Variable	[9][10]
Predox D-364	Dispersant	0.5 wt%	[8]
Surfynol 465	Surfactant	0.3 wt%	[8]
BYK-028	Defoamer	0.1 wt%	[8]
Epoxy Binder	Binder	Not Specified	[12]
Aliphatic Hardener	Hardener	Not Specified	[12]

Table 3: Sintering Parameters and Performance

Sintering Method	Temperature	Atmosphere	Duration	Resulting Resistivity	Reference
Heat Annealing	300°C	-	-	10.6 $\mu\Omega\cdot\text{cm}$	[8]
Heat Treatment	290°C	Nitrogen	15 minutes	25.5 $\mu\Omega\cdot\text{cm}$	[9][10][11][13]
Heat Treatment	200°C	Nitrogen	60 minutes	8.2 $\mu\Omega\cdot\text{cm}$	[5]
Heat Treatment	150°C	Nitrogen	2 hours	37.5 $\mu\Omega\cdot\text{cm}$	[5]
Pressureless Sintering	Variable	Air or Inert	Variable	Variable	[14]
Pressurized Sintering	200 - 300°C	-	1-2 minutes	Not Specified	[14]


Visualizations

The following diagrams illustrate the key processes involved in the preparation of copper-silver paste.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Cu@Ag paste preparation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Surface and Interface Designs in Copper-Based Conductive Inks for Printed/Flexible Electronics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper instead of silver - new generation of pastes for printed electronics - binder itz [binder-itz.de]
- 3. Surface and Interface Designs in Copper-Based Conductive Inks for Printed/Flexible Electronics | MDPI [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Low-temperature sintering of Cu@Ag microparticles in air for recyclable printed electronics - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC02028F [pubs.rsc.org]
- 6. Review of Copper-Silver Core-Shell Sintering Pastes: Technology and Future Trends | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 7. Formation of air-stable copper–silver core–shell nanoparticles for inkjet printing - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Preparation of Cu@Ag Nanoparticles for Conductive Ink [scirp.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Facile Preparation of Monodisperse Cu@Ag Core–Shell Nanoparticles for Conductive Ink in Printing Electronics | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Facile Preparation of Monodisperse Cu@Ag Core–Shell Nanoparticles for Conductive Ink in Printing Electronics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bondpulse.com [bondpulse.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Preparation of Copper–Silver Paste for Printed Electronics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14280266#preparation-of-copper-silver-paste-for-printed-electronics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com